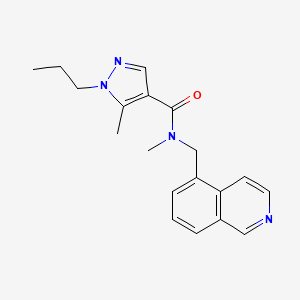

N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of closely related compounds, such as 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, has been efficiently achieved via the reaction of pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature (Prabakaran et al., 2012). This method provides a high yield and purity, suggesting a potential pathway for synthesizing the target compound by adapting the type of amine used.

Molecular Structure Analysis

For compounds with similar structural features, the molecular structure significantly influences their reaction pathways and properties. For example, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives demonstrates the impact of the heterocycle on reaction outcomes, leading to various product structures depending on the aldehyde used (Bogza et al., 2005). This suggests the importance of detailed molecular structure analysis in predicting the reactivity and properties of the target compound.

Chemical Reactions and Properties

The target compound's chemical reactions and properties can be inferred from similar structures, where the functionality of groups attached to the isoquinoline and pyrazole moieties plays a crucial role. The three-component fusion to pyrazolo[5,1-a]isoquinolines via Rh-catalyzed transformation illustrates the high-order bond functionalization achievable with such compounds (Chen et al., 2023).

Scientific Research Applications

Spectral Properties and Biomedical Applications

Compounds related to the specified chemical, such as isoquinolinones and their derivatives, have been investigated for their bright fluorescence in solutions, solid states, and polymeric matrices. These properties are particularly valuable for the development of fluorescent markers in biomedical applications, including imaging and diagnostic assays. The nature of substituents on the isoquinolinone structure significantly affects their fluorescence quantum yields, which can be tailored for specific applications (Galunov et al., 2003).

Antitumor Activity

Derivatives of pyrido and isoquinoline, similar in structure to the compound , have shown promising antitumor properties. Modifications on the heterocycle or side chain of these compounds have been explored to enhance their antitumor efficacy. Although specific modifications did not significantly increase in vitro cytotoxicity against certain cancer cell lines, such studies guide the design and synthesis of more effective antitumor agents (Rivalle et al., 1983).

Synthetic Methodologies

Research into efficient synthetic methodologies for creating compounds with the isoquinoline and pyrazole moieties has provided valuable insights into their potential applications. For example, the development of solvent-free synthesis techniques for derivatives of arylquinoline demonstrates the chemical community's interest in more sustainable and environmentally friendly synthetic routes. These methodologies not only offer better yields but also highlight the versatility of these compounds for further chemical modifications (Kumar & Vijayakumar, 2018).

Antimycobacterial Activity

The structural framework of isoquinolines and pyrazoles has been explored for antimycobacterial activity as well. Compounds with these cores have been synthesized and tested against Mycobacterium tuberculosis, with some derivatives demonstrating significant potency. This research avenue is crucial for the development of new therapeutics against tuberculosis, a global health challenge (Gezginci et al., 1998).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(isoquinolin-5-ylmethyl)-N,5-dimethyl-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-10-23-14(2)18(12-21-23)19(24)22(3)13-16-7-5-6-15-11-20-9-8-17(15)16/h5-9,11-12H,4,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHFDPGQRXOWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isoquinolinylmethyl)-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)

![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)

![{4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5511865.png)

![3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)